
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is a synthetic organic compound that belongs to the class of nitro-pyrrole derivatives This compound is characterized by the presence of a nitro group attached to a pyrrole ring, which is further connected to a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Amidation: The carboxyl group on the pyrrole ring is converted to an amide using reagents such as ammonia or an amine.
Esterification: The final step involves the esterification of the carboxamido group with methanol in the presence of an acid catalyst to form the butanoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and optimize yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the compound.
化学反应分析
Types of Reactions
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
科学研究应用
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may affect cellular pathways such as signal transduction, gene expression, or metabolic processes, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: Similar structure but with a methyl group on the pyrrole ring.
Methyl 4-nitro-1H-pyrrole-2-carboxylate: Lacks the butanoate ester group.
Uniqueness
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is unique due to the presence of both the nitro group and the butanoate ester, which confer distinct chemical and biological properties
属性
分子式 |
C10H13N3O5 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC 名称 |
methyl 4-[(4-nitro-1H-pyrrole-2-carbonyl)amino]butanoate |
InChI |
InChI=1S/C10H13N3O5/c1-18-9(14)3-2-4-11-10(15)8-5-7(6-12-8)13(16)17/h5-6,12H,2-4H2,1H3,(H,11,15) |
InChI 键 |
REYJNWJOSHKVIA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCNC(=O)C1=CC(=CN1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
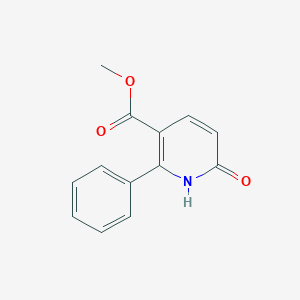
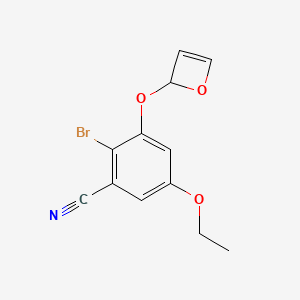
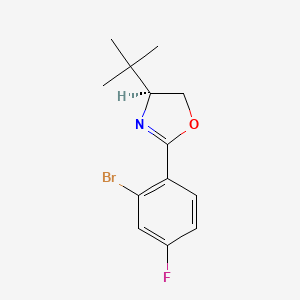
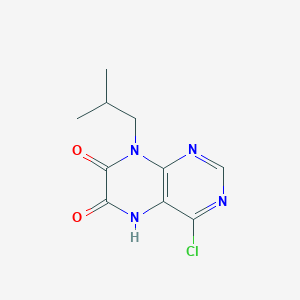
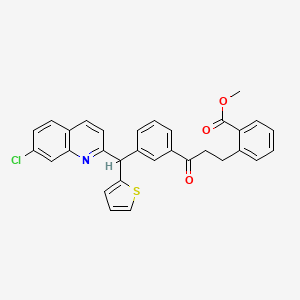
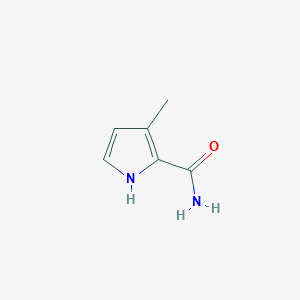
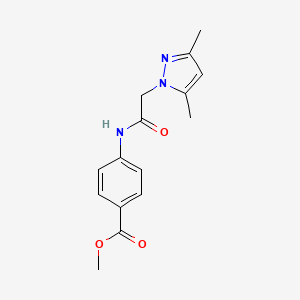
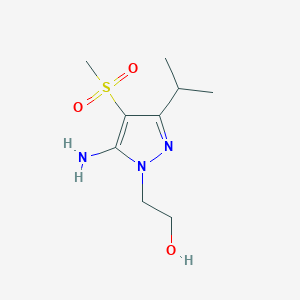
![1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B11777863.png)



